

Tautomerism in 7-Bromo-1H-benzo[d]triazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-1H-benzo[d]
[1,2,3]triazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-benzo[d]triazole, a halogenated derivative of the versatile benzotriazole scaffold, is a molecule of significant interest in medicinal chemistry and materials science. A fundamental characteristic of this and related N-unsubstituted benzotriazoles is the phenomenon of prototropic tautomerism, which can profoundly influence its physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the tautomerism in 7-Bromo-1H-benzo[d]triazole, presenting extrapolated spectroscopic data, detailed experimental protocols for characterization, and visual representations of the tautomeric relationships and analytical workflows. Due to a lack of direct experimental data in the current literature for this specific molecule, the quantitative data presented herein is based on established principles of benzotriazole chemistry and serves as a predictive guide for researchers.

Introduction to Tautomerism in Benzotriazoles

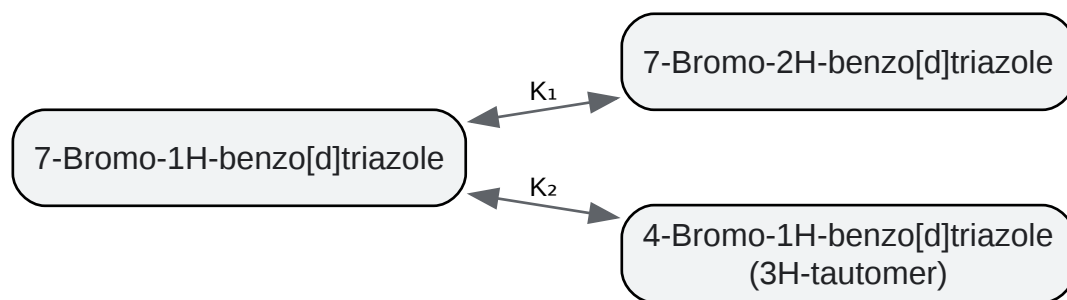
Benzotriazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. For asymmetrically substituted benzotriazoles, such as 7-Bromo-1H-benzo[d]triazole, three potential tautomers can exist: the 1H, 2H, and 3H forms. In the case of a 7-substituted benzotriazole, the 1H and 3H tautomers

are distinct chemical entities, namely 7-Bromo-1H-benzo[d]triazole and 4-Bromo-1H-benzo[d]triazole, respectively. The third tautomer is 7-Bromo-2H-benzo[d]triazole.

The equilibrium between these tautomers is influenced by various factors including the electronic nature of the substituents, the solvent polarity, temperature, and the solid-state packing forces. Understanding and controlling this tautomeric equilibrium is crucial in drug development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

The Tautomers of 7-Bromo-1H-benzo[d]triazole

The tautomeric equilibrium for 7-Bromo-1H-benzo[d]triazole can be depicted as follows:



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Figure 1: Tautomeric equilibrium of 7-Bromo-1H-benzo[d]triazole.

Predicted Spectroscopic Data for Tautomer Characterization

The following tables summarize the predicted quantitative data from the spectroscopic analysis of the tautomers of 7-Bromo-1H-benzo[d]triazole. This data is extrapolated from known values for benzotriazole and related substituted derivatives and should be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts (δ , ppm) in DMSO-d_6

Proton	7-Bromo-1H-benzo[d]triazole	7-Bromo-2H-benzo[d]triazole	4-Bromo-1H-benzo[d]triazole
N-H	~15.8 (br s)	~16.0 (br s)	~15.9 (br s)
H-4	~8.10 (d)	~8.05 (d)	-
H-5	~7.55 (t)	~7.50 (t)	~7.60 (t)
H-6	~7.70 (d)	~7.65 (d)	~7.80 (d)
H-7	-	-	~7.95 (d)

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) in DMSO- d_6

Carbon	7-Bromo-1H-benzo[d]triazole	7-Bromo-2H-benzo[d]triazole	4-Bromo-1H-benzo[d]triazole
C-4	~120.0	~119.5	~110.0
C-5	~128.0	~127.5	~129.0
C-6	~125.0	~124.5	~126.0
C-7	~115.0	~114.5	~120.0
C-7a	~145.0	~144.0	~146.0
C-3a	~133.0	~132.0	~134.0

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Frequencies (cm^{-1})

Functional Group	7-Bromo-1H-benzo[d]triazole	7-Bromo-2H-benzo[d]triazole	4-Bromo-1H-benzo[d]triazole
N-H stretch	3100-2900 (broad)	3120-2920 (broad)	3110-2910 (broad)
C=C stretch (aromatic)	1610, 1580, 1490	1600, 1570, 1480	1615, 1585, 1495
C-N stretch	~1310	~1300	~1315
C-Br stretch	~650	~645	~655

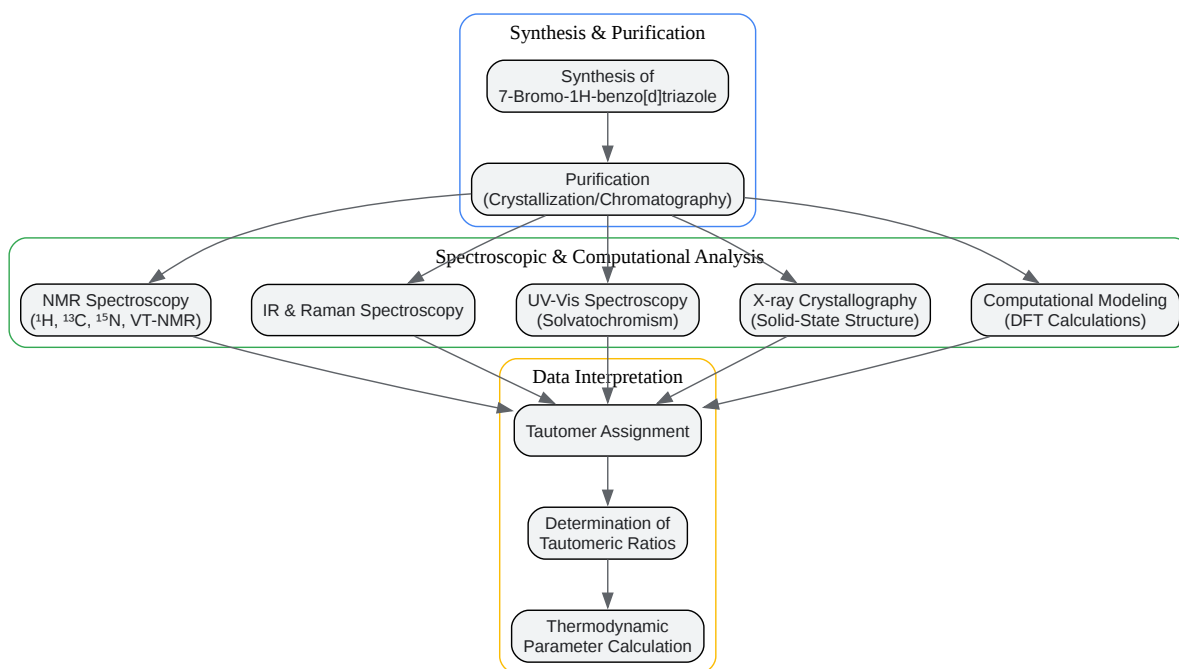
UV-Vis Spectroscopy

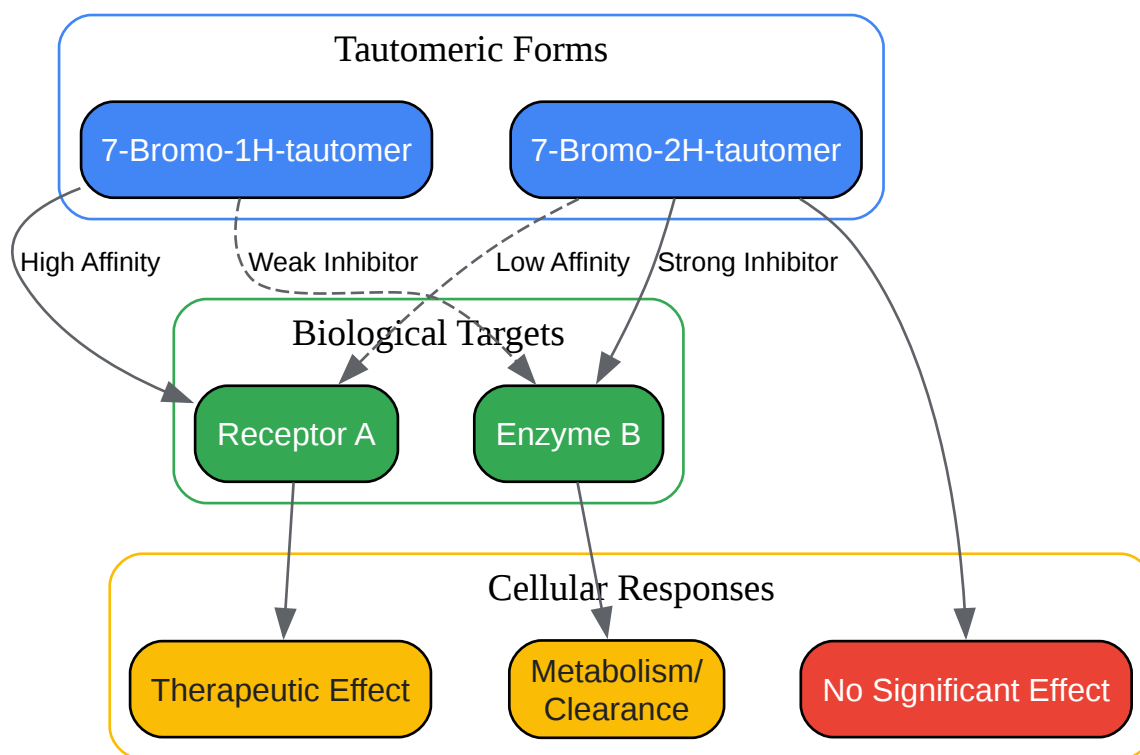
Table 4: Predicted UV-Vis Absorption Maxima (λ_{max} , nm) in Methanol

Tautomer	$\pi \rightarrow \pi^*$ Transition	$n \rightarrow \pi^*$ Transition
7-Bromo-1H-benzo[d]triazole	~260, ~280	~295
7-Bromo-2H-benzo[d]triazole	~255, ~275	~290
4-Bromo-1H-benzo[d]triazole	~265, ~285	~300

Experimental Protocols for Tautomerism Investigation

A multi-faceted approach is required to fully characterize the tautomeric equilibrium of 7-Bromo-1H-benzo[d]triazole.





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